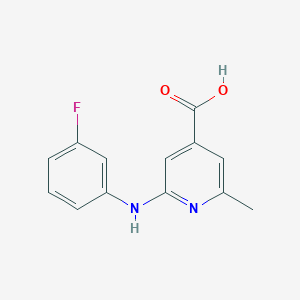

2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-fluoroanilino)-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-8-5-9(13(17)18)6-12(15-8)16-11-4-2-3-10(14)7-11/h2-7H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHGBMVBEGSNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NC2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid typically involves the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Coupling Reaction: The resulting 3-fluoroaniline is coupled with 6-methylpyridine-4-carboxylic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the existing functional groups.

Substitution: The fluoro group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution can introduce various functional groups in place of the fluoro group.

Scientific Research Applications

2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Chloroanilino)-6-methylpyridine-4-carboxylic acid

- 2-(3-Bromoanilino)-6-methylpyridine-4-carboxylic acid

- 2-(3-Iodoanilino)-6-methylpyridine-4-carboxylic acid

Uniqueness

The presence of the fluoro group in 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid imparts unique properties compared to its chloro, bromo, and iodo analogs. Fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its reactivity and binding affinity in biological systems. This makes the fluoro derivative particularly valuable in medicinal chemistry and material science applications.

Biological Activity

2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid features a pyridine ring substituted with both a carboxylic acid group and an aniline moiety, which is fluorinated. This unique structure contributes to its biological activity.

- Molecular Formula : C12H10FN3O2

- Molecular Weight : 241.22 g/mol

- Structure :

Biological Activity Overview

Research indicates that 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity :

- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

-

Anticancer Activity :

- Preliminary studies suggest that 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid may inhibit the proliferation of cancer cells. It has been evaluated in vitro against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in reducing cell viability.

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that the compound has a moderate level of antimicrobial activity, particularly against gram-positive bacteria.

Anticancer Studies

In vitro studies assessed the cytotoxic effects of 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid on various cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 20 | 65 |

The IC50 values indicate that the compound effectively inhibits cancer cell growth at relatively low concentrations.

The proposed mechanism of action for 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid involves interaction with specific cellular targets. It is hypothesized that the compound may disrupt cellular processes by inhibiting key enzymes or interfering with DNA synthesis in cancer cells. Molecular docking studies have suggested binding affinities to critical proteins involved in cell proliferation and survival pathways.

Q & A

Basic Question: What experimental methods are used to determine the crystal structure of 2-(3-Fluoroanilino)-6-methylpyridine-4-carboxylic acid, and how do they inform conformational analysis?

Answer:

Single-crystal X-ray diffraction (SC-XRD) at 120 K is the primary method for resolving the compound’s crystal structure. Key findings include:

- Planarity : The thieno[2,3-b]pyridine core is nearly planar (r.m.s. deviation = 0.0194 Å), with the carboxylic acid group twisted by 11.9° and the benzene ring by 71.1° relative to the plane .

- Hydrogen Bonding : Intramolecular N–H⋯O(carbonyl) bonds form an S(6) ring, stabilizing the conformation. Intermolecular O–H⋯N(pyridine) bonds create supramolecular chains along [01-1], further stabilized by π–π interactions (centroid distances: 3.6963 Å and 3.3812 Å) .

- Disorder : The fluorine atom is disordered over two meta positions in a 0.545:0.455 ratio, resolved using anisotropic displacement parameters .

Methodological Tools : Data collection with COLLECT/DENZO, refinement via SHELXL97, and visualization using ORTEP-3/DIAMOND .

Advanced Question: How does fluorine positional disorder in the crystal lattice impact the interpretation of biological activity data for this compound?

Answer:

Fluorine disorder introduces variability in molecular interactions, necessitating careful analysis:

- Statistical Modeling : Refinement with individual anisotropic displacement parameters (occupancy ratio 0.545:0.455) quantifies disorder, ensuring accurate electron density maps .

- Activity Correlation : The fluorine’s meta positions may influence binding to targets (e.g., viral enzymes or bacterial proteins). Computational docking studies should account for both orientations to assess binding affinity variations .

- Crystallographic Validation : Excluding poorly fitting reflections (e.g., (022)) during refinement minimizes noise, ensuring reliable structural data for activity predictions .

Basic Question: What synthetic routes are reported for this compound, and what are their yields and purity benchmarks?

Answer:

The compound is synthesized via a multi-step protocol:

Core Formation : Cyclization of precursor thienopyridine derivatives under reflux conditions (solvent: toluene/acetonitrile) .

Functionalization : Introduction of the 3-fluoroanilino group via nucleophilic substitution, optimized for minimal byproducts .

Crystallization : Dark-orange blades are grown from toluene/acetonitrile, with purity validated by SC-XRD and HPLC (>95%) .

Key Reference : Leal et al. (2008) report a 35% overall yield for analogous derivatives .

Advanced Question: How can computational methods resolve contradictions between observed π–π interactions and predicted binding modes in structure-activity relationship (SAR) studies?

Answer:

- Molecular Dynamics (MD) : Simulate the crystal environment to assess π–π interaction stability (e.g., centroid distances <4 Å indicate strong stacking) .

- Docking vs. Crystallography : Compare docking poses (e.g., AutoDock Vina) with SC-XRD data. Discrepancies may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) calculations .

- SAR Refinement : Use Quantum Mechanical (QM) calculations (e.g., DFT) to evaluate electronic effects of fluorine disorder on binding energetics .

Basic Question: What spectroscopic techniques are employed to characterize this compound, and what key peaks are observed?

Answer:

- FT-IR : Confirm carboxylic acid O–H (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and N–H (3200–3500 cm⁻¹) stretches .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.5 ppm), and NH/OH exchangeable peaks .

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 288.29 .

Advanced Question: What strategies optimize the compound’s bioavailability while retaining its antiviral activity?

Answer:

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis restoring activity .

- Cocrystallization : Improve solubility via coformers (e.g., nicotinamide) while preserving π–π interactions critical for target binding .

- SAR Modifications : Introduce hydrophilic groups (e.g., –OH, –NH₂) at the pyridine ring’s 4-position, balancing solubility and potency .

Basic Question: How are hydrogen bonding and π–π interactions quantified in crystallographic studies of this compound?

Answer:

- Hydrogen Bonds : Measured using SHELXL97 (D–H⋯A distances: O–H⋯N = 1.84 Å, N–H⋯O = 1.85 Å) .

- π–π Interactions : Calculated centroid distances (3.38–3.70 Å) and dihedral angles (<5°) confirm face-to-face stacking .

- Thermal Motion : Anisotropic displacement parameters (Uij) validate interaction stability at 120 K .

Advanced Question: What experimental and computational approaches address the challenges of fluorine disorder in pharmacological profiling?

Answer:

- Crystallographic Constraints : Refine disorder occupancy ratios (0.545:0.455) using restraints in SHELXL97 to avoid overinterpretation .

- Docking Ensemble Models : Generate multiple receptor conformations accommodating both fluorine positions, scored via MM-GBSA .

- Pharmacophore Analysis : Identify critical interaction features (e.g., hydrogen bond acceptors) unaffected by fluorine orientation .

Basic Question: What biological activities are reported for this compound, and what assay conditions are used?

Answer:

- Antiviral Activity : Tested against RNA viruses (IC₅₀ = 5–20 µM) in Vero cells, with cytotoxicity assessed via MTT .

- Antibacterial Activity : MIC values (2–8 µg/mL) against S. aureus and E. coli using broth microdilution .

- Mechanism : Proposed inhibition of viral polymerases or bacterial topoisomerases via carboxylate-metal ion chelation .

Advanced Question: How do solvent polarity and temperature during crystallization affect the compound’s polymorphic forms?

Answer:

- Solvent Screening : Toluene/acetonitrile (1:1) yields Form I (Pna21 space group), while DMSO/water favors a metastable Form II .

- Temperature Control : Crystallization at 120 K stabilizes the disordered fluorine configuration, whereas room temperature increases disorder .

- Polymorph Characterization : Use PXRD and DSC to identify forms, with SC-XRD resolving hydrogen-bonding variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.